
N-(4-acetamidophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of acetaminophen (also known as paracetamol), which is a widely used over-the-counter medication . Acetaminophen is known for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties .
Chemical Reactions Analysis
The chemical reactions involving a compound depend on its functional groups and conditions under which the reactions are carried out. For instance, acetaminophen can undergo reactions typical of phenols and amides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. For instance, acetaminophen has a melting point of 168-172 °C .Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis
Coumarins and chromenes are significant families of natural compounds with considerable importance in pharmacological applications. Synthetic procedures for compounds like 6H-benzo[c]chromen-6-ones, which share structural similarities with the queried compound, have been extensively reviewed. These procedures include Suzuki coupling reactions for the synthesis of biaryl structures, which then undergo lactonization, and reactions of 3-formylcoumarin with various reagents, highlighting the versatility and pharmacological relevance of such structures (Mazimba, 2016).
Pharmacology and Therapeutic Potential
The pharmacological profile of phenylpiracetam, a compound structurally analogous to piracetam and based on pyrrolidin-2-one, has been improved through stereochemical modifications, demonstrating the importance of structural and stereochemical considerations in enhancing biological properties (Veinberg et al., 2015). This research underscores the potential for chemical derivatives of coumarin and chromene to exhibit significant pharmacological advantages.
Biological Activity
The review on the degradation of acetaminophen by advanced oxidation processes provides insights into the biotoxicity of pharmaceutical compounds and their transformation products in the environment, highlighting the need for careful consideration of the environmental impact and toxicity of chemical compounds (Qutob et al., 2022). Although not directly related to the queried compound, this research contextually supports the importance of understanding the broader implications of chemical synthesis and use.
Wirkmechanismus
Target of Action
It is structurally similar to paracetamol (acetaminophen), which primarily targets the cyclooxygenase (cox) pathways .
Mode of Action
Based on its structural similarity to paracetamol, it may inhibit the cox pathways, similar to nonsteroidal anti-inflammatory drugs (nsaids) . It may also interact with serotonergic, opioid, nitric oxide (NO), and cannabinoid pathways .
Biochemical Pathways
The compound likely affects the prostaglandin synthesis pathway by inhibiting the COX enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain . It may also affect the serotonergic, opioid, nitric oxide (NO), and cannabinoid pathways .
Pharmacokinetics
Based on its structural similarity to paracetamol, it may have similar adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
Based on its structural similarity to paracetamol, it may have analgesic and antipyretic effects .
Safety and Hazards
Zukünftige Richtungen
The future directions in the study of a compound could involve exploring new synthesis methods, investigating its mechanism of action, or developing new applications. For instance, research on acetaminophen is ongoing to better understand its mechanism of action and to develop safer and more effective analogs .
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-6-methoxy-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-11(22)20-12-3-5-13(6-4-12)21-19(24)18-10-16(23)15-9-14(25-2)7-8-17(15)26-18/h3-10H,1-2H3,(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDRIYTXFWWWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


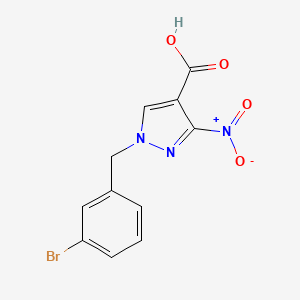
![Methyl (E)-4-oxo-4-[3-(2,2,2-trifluoroethylcarbamoyl)piperidin-1-yl]but-2-enoate](/img/structure/B2794745.png)
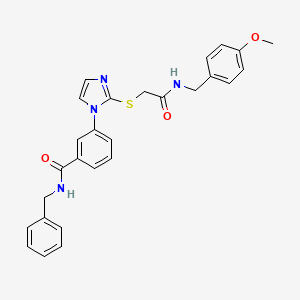
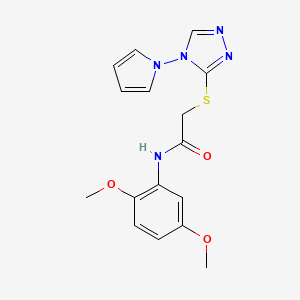
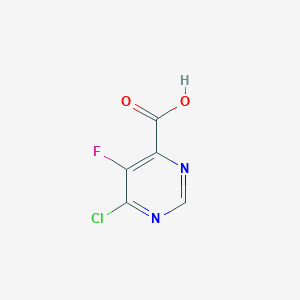
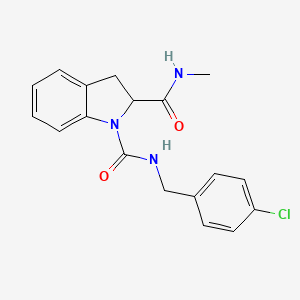
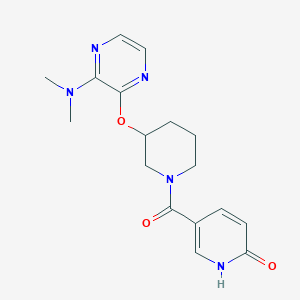
![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2794756.png)
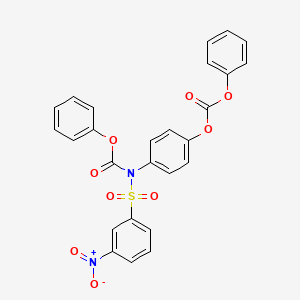
![4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride](/img/structure/B2794760.png)
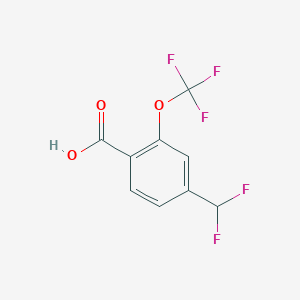
![4-[5-(5-chloro-2-thienyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2794763.png)
![1-Methylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2794764.png)